molecular formula C14H21NO2 B11877611 (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

(S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11877611
M. Wt: 235.32 g/mol
InChI Key: IRWSLTSAQIJKQL-AWEZNQCLSA-N
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Description

(S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This specific compound is characterized by the presence of an isopropyl group and two methoxy groups attached to the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.

    Reductive Amination: The key step involves the reductive amination of 6,7-dimethoxy-1-tetralone with isopropylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral acid or base to obtain the desired (S)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the isoquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully hydrogenated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It may modulate signaling pathways related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Comparison with Similar Compounds

    1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: The racemic mixture of the compound.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the isopropyl group.

    1-Isopropyl-6,7-dimethoxyisoquinoline: Lacks the tetrahydro structure.

Uniqueness: (S)-1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature and specific substitution pattern, which can result in distinct biological activities and interactions compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1S)-6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/t14-/m0/s1

InChI Key

IRWSLTSAQIJKQL-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@H]1C2=CC(=C(C=C2CCN1)OC)OC

Canonical SMILES

CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC

Origin of Product

United States

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